

Application Note and Protocol: Synthesis of Lactose Octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1353273

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Introduction

Lactose octaacetate, also known as peracetylated lactose, is a fully acetylated derivative of lactose. It serves as a crucial intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides found in human milk.^[1] The acetylation of the hydroxyl groups of lactose alters its physical and chemical properties, making it a versatile building block for further chemical modifications. This document provides detailed protocols for the synthesis of **lactose octaacetate** via a classical heating method and a microwave-assisted green chemistry approach.

Materials and Equipment

- Reagents:
 - D-(+)-Lactose monohydrate ($C_{12}H_{22}O_{11} \cdot H_2O$)
 - Acetic anhydride ($(CH_3CO)_2O$)
 - Anhydrous sodium acetate (NaOAc)
 - Iodine (I_2) (for alternative catalytic method)
 - 95% Ethanol (for recrystallization)
 - Distilled water

- Ice
- Equipment:
 - Round-bottom flask (100 mL or larger, depending on scale)
 - Heating mantle or oil bath
 - Microwave reactor (for microwave-assisted synthesis)
 - Magnetic stirrer and stir bar
 - Beaker (4 L or larger for quenching)
 - Vacuum filtration apparatus (Büchner funnel, filter flask)
 - Vacuum oven
 - Melting point apparatus
 - Standard laboratory glassware

Experimental Protocols

Protocol 1: Classical Synthesis with Sodium Acetate Catalyst

This protocol is a conventional method involving heating with a common catalyst.

Step 1: Reaction Setup

- In a round-bottom flask, combine D-(+)-lactose monohydrate, anhydrous sodium acetate, and acetic anhydride. For a representative scale, use a molar ratio of approximately 1:1.25:9 (lactose monohydrate:sodium acetate:acetic anhydride). For example, for 10.0 g (0.029 mol) of lactose monohydrate, use 3.0 g (0.036 mol) of anhydrous sodium acetate and 30 cm³ (0.27 mol) of acetic anhydride.^{[2][3]}
- Add a magnetic stir bar to the flask.

Step 2: Acetylation Reaction

- Heat the mixture to 100°C using a heating mantle or oil bath.[4]
- Stir the reaction mixture at this temperature for approximately 2 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC).[5]

Step 3: Quenching and Precipitation

- After the reaction is complete, carefully pour the hot reaction mixture into a large beaker containing a stirred mixture of ice and distilled water (e.g., 200 cm³ for the scale mentioned above).[2][3] This step hydrolyzes the excess acetic anhydride.
- Continue stirring the mixture gently and leave it at 4°C for 12 hours to allow for the complete precipitation of the **lactose octaacetate** as a white solid.[2][3]

Step 4: Isolation and Washing

- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid product thoroughly with cold distilled water to remove any remaining acetic acid and other water-soluble impurities.[2][3]

Step 5: Purification and Drying

- Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol.[2][3] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
- Collect the purified crystals by vacuum filtration.
- Dry the final product in a vacuum oven to a constant weight to remove any residual solvent.[2][3]

Protocol 2: Microwave-Assisted "Green" Synthesis

This protocol offers a more rapid and energy-efficient method for synthesis.[2]

Step 1: Reaction Setup

- In a microwave-safe round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 3.0 g (0.036 mol) of anhydrous sodium acetate (catalyst), and 30 cm³ (0.27 mol) of acetic anhydride.[2][3]

Step 2: Microwave Irradiation

- Place the flask in a microwave reactor and irradiate the mixture at 700 W.[2][3] The reaction time can vary from 10 to 30 minutes.[2] A 10-minute irradiation time has been shown to be effective.[3]

Step 3: Quenching and Precipitation

- After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.[2][3]
- Stir the mixture and then let it stand at 4°C for 12 hours to facilitate the precipitation of the product.[2][3]

Step 4: Isolation, Washing, and Purification

- Filter the resulting white solid under vacuum.[2][3]
- Wash the precipitate with distilled water.[2][3]
- Purify the product by recrystallizing with 95% ethanol, followed by a wash with distilled water.[2][3]
- Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.[2][3]

An alternative catalytic system for peracetylation involves using a stoichiometric amount of acetic anhydride with iodine (I₂) as the catalyst.[6]

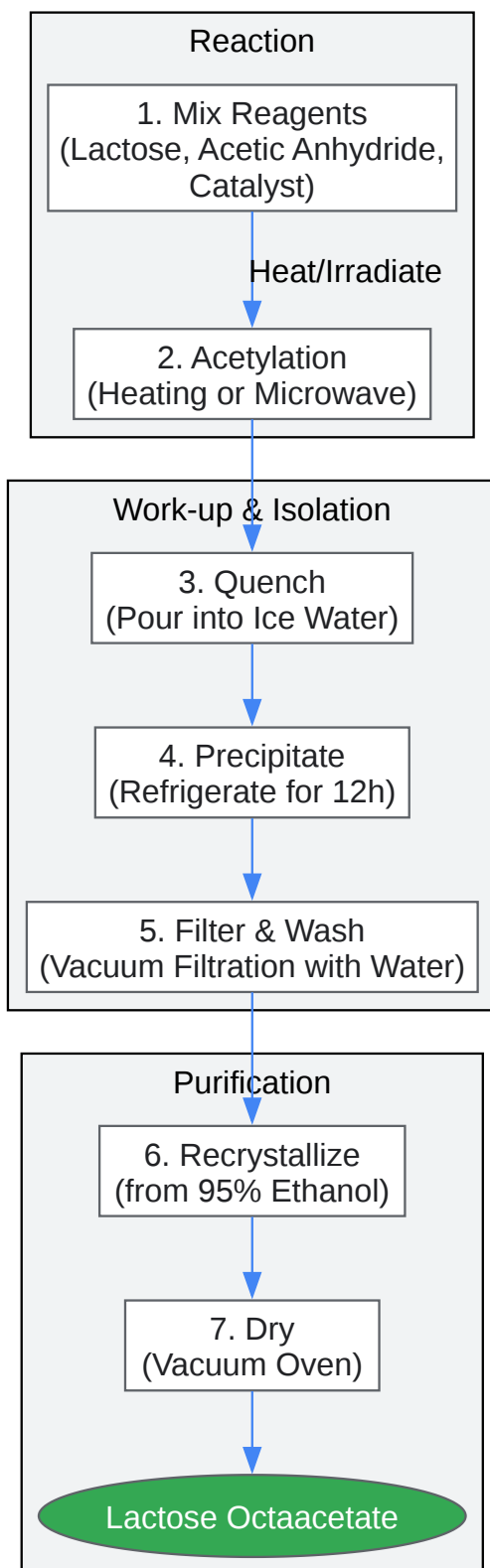
Data Presentation

The following table summarizes typical quantitative data for the synthesis of **lactose octaacetate** based on different reported methods.

Parameter	Microwave-Assisted Method	Conventional Heating	Reference(s)
Yield	85-90%	~85%	[2][4]
Reaction Time	10-30 minutes	~2 hours	[2][4]
Catalyst	Anhydrous Sodium Acetate	Anhydrous Sodium Acetate	[2][4]
Melting Point	75 °C	Not Specified	[1]
Appearance	White solid/powder	White solid/powder	[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of **lactose octaacetate**.



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Caption: Experimental workflow for the synthesis of **lactose octaacetate**.

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